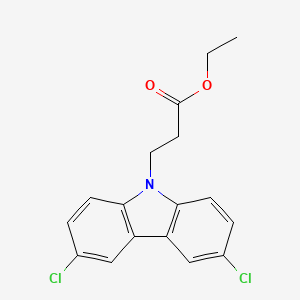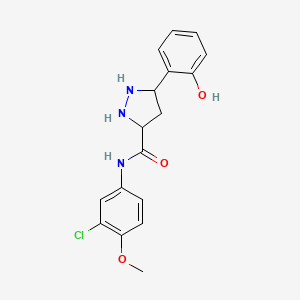
ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions of the carbazole ring, a propanoic acid group at the 9 position, and an ethyl ester functional group. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and stability, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester typically involves the following steps:
Chlorination: Carbazole is chlorinated at the 3 and 6 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Propanoic Acid Substitution: The chlorinated carbazole undergoes a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The resulting 9H-Carbazole-9-propanoic acid, 3,6-dichloro- is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学研究应用
9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of advanced materials, including conducting polymers and organic semiconductors.
Biology: Investigated for its potential as an inhibitor of enzymes such as human farnesyltransferase, which is involved in various cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge transport properties.
作用机制
The mechanism of action of 9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like human farnesyltransferase by binding to the active site, preventing the enzyme from catalyzing its substrate.
Optoelectronic Properties: In optoelectronic applications, the compound’s conjugated system facilitates efficient charge transport, enhancing the performance of devices like OLEDs and photovoltaic cells.
相似化合物的比较
Similar Compounds
- 9H-Carbazole-9-propanoic acid, 3,6-dibromo-, ethyl ester
- 9H-Carbazole-9-propanoic acid, 3-formyl-, methyl ester
- 9H-Carbazole-9-propanoic acid, 3,6-dichloro-
Uniqueness
9H-Carbazole-9-propanoic acid, 3,6-dichloro-, ethyl ester stands out due to the presence of chlorine atoms at the 3 and 6 positions, which can significantly influence its chemical reactivity and physical properties. The ethyl ester group also enhances its solubility and potential for further functionalization compared to its analogs.
属性
CAS 编号 |
332409-63-9 |
|---|---|
分子式 |
C17H15Cl2NO2 |
分子量 |
336.2 g/mol |
IUPAC 名称 |
ethyl 3-(3,6-dichlorocarbazol-9-yl)propanoate |
InChI |
InChI=1S/C17H15Cl2NO2/c1-2-22-17(21)7-8-20-15-5-3-11(18)9-13(15)14-10-12(19)4-6-16(14)20/h3-6,9-10H,2,7-8H2,1H3 |
InChI 键 |
VNVKIKRUHHHYRU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128312.png)
![methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12128319.png)

![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)
![Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12128336.png)
![4-{4-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12128341.png)
![1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12128344.png)
![1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea](/img/structure/B12128356.png)

![(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128361.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
![Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-](/img/structure/B12128369.png)

![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)
